2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine 2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.: 1060807-19-3
VCID: VC3016533
InChI: InChI=1S/C8H9F3N2O/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3
SMILES: COC1=CC=CC(=N1)C(C(F)(F)F)N
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol

2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine

CAS No.: 1060807-19-3

Cat. No.: VC3016533

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine - 1060807-19-3

Specification

CAS No. 1060807-19-3
Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
IUPAC Name 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine
Standard InChI InChI=1S/C8H9F3N2O/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3
Standard InChI Key VHGANISUJBOFSQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C(C(F)(F)F)N
Canonical SMILES COC1=CC=CC(=N1)C(C(F)(F)F)N

Introduction

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine is a complex organic compound characterized by its molecular formula C₈H₉F₃N₂O. This compound features a trifluoromethyl group and a methoxypyridinyl group attached to an ethanamine backbone, which contributes to its unique chemical properties and potential biological activities . The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its interactions with biological membranes and proteins, while the methoxypyridinyl group facilitates hydrogen bonding with biological targets.

Synthesis

The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine typically involves several steps, including the use of trifluoromethylating agents to introduce the trifluoromethyl group. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Polar aprotic solvents can enhance the solubility of reactants and improve reaction rates, while catalysts may further facilitate the desired transformations.

Biological Activity and Applications

Research indicates that 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine may exhibit significant biological activity due to its interactions with biological targets at a molecular level. These interactions could lead to various biological effects, which are currently under investigation in research settings. The compound's unique structure enhances its ability to engage in molecular interactions, making it a subject of interest in pharmacological studies.

Research Findings and Future Directions

Studies on the interactions of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine with biomolecules indicate that its structural features allow it to engage in significant molecular interactions. The trifluoromethyl group enhances its ability to penetrate lipid membranes, while the methoxypyridinyl group facilitates hydrogen bonding with biological targets. Ongoing research is exploring its potential therapeutic applications in various medical fields.

Comparison with Similar Compounds

Similar compounds, such as 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamine and 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine, share structural similarities but differ in the positioning of their methoxypyridinyl groups. These variations influence their chemical reactivity and biological activity.

Compound NameMolecular FormulaUnique Features
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamineC₈H₉F₃N₂OMethoxypyridinyl group at the 6-position
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamineC₈H₉F₃N₂OMethoxypyridinyl group at the 3-position
2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamineC₈H₉F₃N₂OMethoxypyridinyl group at the 4-position

These compounds are valuable for research and industrial applications due to their enhanced stability and reactivity.

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